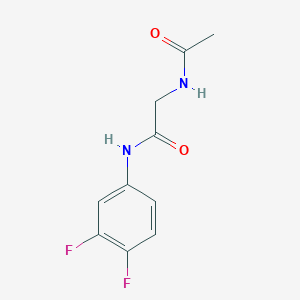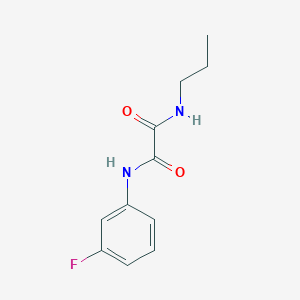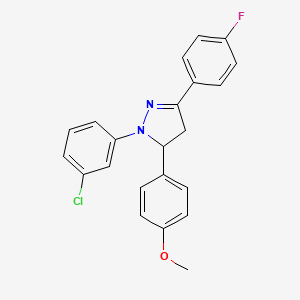
N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide, also known as DFG-10, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. DFG-10 has shown promising results in various studies and has the potential to be used in a wide range of research applications.
Mécanisme D'action
The mechanism of action of N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide is not fully understood, but it is believed to work by inhibiting various enzymes and pathways involved in cell growth and survival. N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in regulating gene expression and cell growth. N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide has also been shown to inhibit the activity of the mTOR pathway, which is involved in regulating cell growth and survival.
Biochemical and Physiological Effects:
N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide reduces tumor growth and metastasis in mouse models of cancer. N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide has also been shown to improve cognitive function and reduce inflammation in mouse models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide has several advantages for use in lab experiments, including its high purity and stability, its ability to inhibit multiple enzymes and pathways, and its potential for use in various research fields. However, N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide also has some limitations, including its relatively high cost and limited availability.
Orientations Futures
There are several future directions for research on N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide, including:
1. Investigating the potential use of N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide in combination with other drugs or therapies for cancer treatment.
2. Studying the effects of N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide on other enzymes and pathways involved in cell growth and survival.
3. Investigating the potential use of N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide in treating other neurodegenerative diseases.
4. Studying the long-term effects of N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide on animal models and humans.
5. Developing new synthesis methods for N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide to increase its availability and reduce its cost.
Conclusion:
N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide is a novel small molecule that has shown promising results in various scientific research fields. Its ability to inhibit multiple enzymes and pathways involved in cell growth and survival makes it a potential candidate for use in cancer treatment, neurodegenerative disease treatment, and immunology research. Further research is needed to fully understand the mechanism of action and potential applications of N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide.
Méthodes De Synthèse
N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide is synthesized through a multi-step process that involves the reaction of 3,4-difluoroaniline with acetic anhydride to produce N-acetyl-3,4-difluoroaniline. The resulting compound is then reacted with glycine to produce N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide. The synthesis process has been optimized to produce high yields of pure N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide.
Applications De Recherche Scientifique
N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide has been shown to modulate the immune system and reduce inflammation.
Propriétés
IUPAC Name |
2-acetamido-N-(3,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2O2/c1-6(15)13-5-10(16)14-7-2-3-8(11)9(12)4-7/h2-4H,5H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZMYFXRXOIYMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC1=CC(=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-acetyl-N-(3,4-difluorophenyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5159527.png)
![(4-morpholinylmethyl){6-[(4-morpholinylmethyl)(nitro)amino]hexyl}nitroamine](/img/structure/B5159536.png)
![3-[1-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]-1-propanol trifluoroacetate (salt)](/img/structure/B5159543.png)
![5-methoxy-N-[2-(1H-pyrazol-1-yl)benzyl]-2-furamide](/img/structure/B5159551.png)
![methyl 5-methyl-2-phenyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5159559.png)


![1-(3,4-dimethylphenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5159587.png)
![methyl (4-{[1-(4-tert-butylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5159594.png)
![2-[(cyclohexylmethyl)(methyl)amino]-1-phenylethanol](/img/structure/B5159598.png)


![1-(3-chlorophenyl)-4-[1-(3-furoyl)-3-piperidinyl]piperazine](/img/structure/B5159620.png)
![N-[3-(2-tert-butylphenoxy)propyl]-1-butanamine](/img/structure/B5159626.png)